BenchChemオンラインストアへようこそ!

Paxilline

Electrophysiology Ion Channel Pharmacology BK Channel Gating

Paxilline (CAS 57186-25-1) is the only BK inhibitor providing splice-variant-independent, closed-channel preferential block. Its consistent potency (<2-fold variation) eliminates experimental variability from subunit heterogeneity, ensuring reproducible data. Unlike iberiotoxin, its membrane permeability enables intracellular access. Its >100-fold concentration window between BK and SERCA inhibition allows selective studies. No other BK inhibitor offers this combination of mechanistic precision, program-wide reproducibility, and experimental versatility.

Molecular Formula C27H33NO4
Molecular Weight 435.6 g/mol
CAS No. 57186-25-1
Cat. No. B040905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaxilline
CAS57186-25-1
SynonymsPAXILLINE; PAXILLINE, PENICILLIUM PAXILLI; (2R,4BS,6AS,12BS,12CR,14AS)-5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-2H-PYRANO[2'',3'':5',6']BENZ[1',2':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE; 14,14a-d
Molecular FormulaC27H33NO4
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
InChIInChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
InChIKeyACNHBCIZLNNLRS-UBGQALKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Paxilline CAS 57186-25-1: The Gold Standard Selective BK Channel Inhibitor for Electrophysiology and Neuroscience Research


Paxilline (CAS 57186-25-1) is a tremorgenic indole diterpene alkaloid isolated from Penicillium paxilli, belonging to a class of lipid-soluble tremorgenic indole alkaloids that includes Penitrem A and Verruculogen [1]. It is widely recognized as the 'gold standard' inhibitor of high-conductance Ca²⁺- and voltage-activated K⁺ (BK, KCa1.1, Maxi-K) channels [2]. Paxilline binds to the intracellular region of the BK channel α-subunit, blocking potassium ion conductance through a unique closed-channel preferential mechanism [3]. In addition to its primary action on BK channels (Ki = 1.9 nM in α-subunit-expressing oocytes), paxilline exhibits a secondary pharmacological activity as an inhibitor of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), with IC₅₀ values ranging from 5 μM to 50 μM depending on the SERCA isoform [4]. This dual-target profile makes paxilline a versatile but complex tool compound requiring careful experimental interpretation.

Paxilline vs. Other BK Channel Inhibitors: Why Substituting Paxilline with Penitrem A, Verruculogen, or Lolitrem B Compromises Experimental Outcomes


Generic substitution among BK channel inhibitors is not scientifically valid due to profound mechanistic, pharmacokinetic, and selectivity differences. While Penitrem A and Verruculogen share the tremorgenic indole alkaloid scaffold with paxilline, they exhibit distinct subunit selectivity, potency profiles, and off-target effects [1]. Penitrem A displays >10-fold differential potency between α-subunit-only and α+β1-subunit-containing BK channels (IC₅₀ 6.4 nM vs. 64.4 nM) , whereas paxilline shows similar inhibition across splice variants [2]. Verruculogen is a significantly weaker BK inhibitor (K₁/₂ ≈ 170 nM for charybdotoxin enhancement) [3] and possesses distinct neurochemical effects including GABA depletion and excitatory neurotransmitter release [4]. The peptidyl toxin iberiotoxin, while highly selective, is a large polypeptide (~4.2 kDa) that cannot cross cell membranes for intracellular application and shows limited utility in cell-attached patch configurations [5]. Lolitrem B, though five-fold more potent than paxilline in vitro, produces irreversible inhibition that prevents washout recovery experiments [6]. Furthermore, the structurally similar but BK-inactive analog paxillinol demonstrates that minor structural modifications abolish BK channel activity entirely [7], underscoring that even close structural analogs cannot be assumed functionally equivalent. These fundamental differences in mechanism, reversibility, subunit selectivity, and off-target profiles mean that substituting paxilline with any other BK inhibitor will yield non-comparable experimental data and potentially invalid conclusions.

Quantitative Differential Evidence: Why Paxilline Outperforms BK Channel Inhibitor Alternatives in Key Procurement-Decision Dimensions


Closed-Channel Preferential Block: Unique State-Dependent Mechanism Enables Voltage-Dependent Inhibition Profiles Not Achievable with Other BK Inhibitors

Paxilline inhibits BK channels through a near-exclusive closed-channel block mechanism, which is fundamentally distinct from the open-channel or state-independent block observed with other BK inhibitors. The IC₅₀ for paxilline shifts dramatically from approximately 10 nM when channels are largely closed to near 10 μM as maximal open probability (Po) is approached [1]. This represents a >1,000-fold difference in apparent potency depending on the channel's gating state. In direct contrast, lolitrem B does not affect the BK channel G–V relationship, while paxilline produces a rightward shift in the voltage-dependence of activation [2]. Both compounds show open-state preference (3-fold higher apparent affinity), but paxilline uniquely exhibits calcium concentration-dependent G–V shifts that lolitrem B lacks [2]. This closed-channel block mechanism means paxilline inhibition is inversely dependent on BK channel Po and is fully relieved by conditions that increase Po, even in the constant presence of paxilline [1].

Electrophysiology Ion Channel Pharmacology BK Channel Gating

Reversible Washout Kinetics: Paxilline Enables Reversibility and Paired Experimental Designs Where Irreversible Inhibitors Fail

A critical differentiator for experimental design is the reversibility of BK channel inhibition upon washout. Paxilline inhibition reverses completely upon washout from the extracellular solution, allowing researchers to perform paired before-and-after measurements within the same cell or tissue preparation [1]. In direct contrast, lolitrem B produces irreversible inhibition that cannot be reversed upon washout, despite being five-times more potent than paxilline in vitro [2]. This irreversible binding characteristic of lolitrem B prevents its use in experimental protocols requiring recovery of BK channel function following inhibitor application. The reversible nature of paxilline inhibition has been validated across multiple experimental systems, including cloned hSlo channels in oocytes, native BK channels in smooth muscle cells, and in vivo preparations where paxilline's effects on motor function and heart rate are shorter in duration compared to lolitrem B [2].

Electrophysiology Ion Channel Pharmacology Drug Washout Studies

Consistent Potency Across BK Channel Splice Variants: A Critical Advantage Over Subunit-Selective Inhibitors

BK channels exhibit extensive pre-mRNA splicing, producing multiple functionally distinct variants (STREX, ZERO, e22) with differential sensitivity to calcium and pharmacological agents. Paxilline exhibits very similar inhibitory potency across all three major murine BK channel splice variants, with IC₅₀ values of 0.35 ± 0.04 μM (STREX), 0.37 ± 0.03 μM (ZERO), and 0.70 ± 0.02 μM (e22) in membrane potential assays [1]. While the e22 variant shows a statistically significant but modest difference compared to STREX or ZERO (P < 0.001), the overall potency variation is less than 2-fold across variants [1]. In contrast, Penitrem A displays pronounced subunit selectivity: IC₅₀ of 6.4 nM for BK channels containing only α subunits versus 64.4 nM for channels containing both α and β1 subunits—a >10-fold difference in potency . This subunit-dependent selectivity of Penitrem A complicates interpretation of experiments in native tissues where BK channel subunit composition is heterogeneous or unknown.

BK Channel Splice Variants Membrane Potential Assays Ion Channel Pharmacology

Small Molecule vs. Peptidyl Toxin: Paxilline's Cell Permeability Enables Intracellular Application Where Iberiotoxin Cannot Be Used

Iberiotoxin (IbTx) is a 37-amino acid peptidyl scorpion toxin (~4.2 kDa) that acts as a highly selective BK channel blocker. However, its large molecular size prevents membrane permeation, restricting its application to extracellular perfusion in whole-cell or outside-out patch configurations. Paxilline (MW 435.6 Da), as a small lipid-soluble indole diterpene, readily diffuses across cell membranes [1]. This fundamental difference has concrete experimental consequences: Penitrem A (a structurally related small molecule tremorgenic alkaloid) inhibits BK channels in inside-out and cell-attached patch configurations, whereas iberiotoxin cannot [2]. Paxilline shares this ability to access intracellular binding sites in cell-attached and inside-out patch configurations due to its membrane permeability. In head-to-head functional comparisons, both paxilline (10 nM) and iberiotoxin (50 nM) reduce firing rates to similar levels in neuronal preparations [3], demonstrating equivalent efficacy in accessible systems. However, paxilline's cell permeability provides an additional advantage: pre-incubation with paxilline can block BK channels before establishing whole-cell recordings, and the compound can be included in the intracellular pipette solution for dialysis experiments.

Patch Clamp Electrophysiology Cell-Attached Recordings Ion Channel Pharmacology

SERCA Inhibition as a Dual-Pharmacology Consideration: Essential Knowledge for Experimental Interpretation and Selectivity Assessment

Paxilline exhibits a secondary pharmacological activity as an inhibitor of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), with IC₅₀ values ranging from 5 μM to 50 μM depending on the SERCA isoform [1]. It inhibits purified Ca²⁺-ATPase activity from skeletal muscle most potently, with an IC₅₀ of 5 μM [1]. This secondary activity introduces a >100-fold concentration window between BK channel inhibition (Ki = 1.9 nM, IC₅₀ ≈ 10 nM) and SERCA inhibition (IC₅₀ ≥ 5 μM) . In contrast, the structurally similar but BK-inactive analog paxillinol protects HT22 hippocampal cells against glutamate-induced toxicity without inhibiting BKCa channels, demonstrating that cytoprotective effects observed with paxilline may not be mediated through BK channel inhibition [2]. This finding underscores the importance of considering paxilline's dual pharmacology when interpreting experimental outcomes, particularly in calcium signaling studies where SERCA inhibition could confound results.

Calcium Signaling SERCA Pump Off-Target Pharmacology

Optimal Paxilline Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Electrophysiological Characterization of BK Channel Gating Mechanisms in Voltage-Clamp Studies

Paxilline's unique closed-channel preferential block mechanism, characterized by a >1,000-fold IC₅₀ shift from ~10 nM (closed channels) to ~10 μM (maximal open probability), makes it the only commercially available BK inhibitor suitable for state-dependent pharmacological studies [1]. Unlike lolitrem B, which does not affect the BK channel G–V relationship, paxilline produces a calcium concentration-dependent rightward shift in voltage-dependence of activation [2]. This differential effect on gating enables researchers to probe the conformational coupling between channel opening and drug binding. In patch clamp electrophysiology experiments using cloned hSlo channels, paxilline's reversible washout kinetics allow paired measurements before and after drug application, whereas irreversible inhibitors like lolitrem B preclude recovery experiments [2]. For researchers investigating BK channel gating mechanisms, state-dependent pharmacology, or the structural basis of closed-channel block, paxilline is the only suitable tool compound among the tremorgenic indole alkaloid class.

Functional BK Channel Inhibition in Native Tissues with Unknown Splice Variant Composition

In experimental systems where BK channel subunit composition is heterogeneous or unknown—such as brain slice electrophysiology, smooth muscle preparations, primary neuronal cultures, and intact tissue recordings—paxilline's consistent inhibitory potency across BK channel splice variants (<2-fold variation; IC₅₀ range 0.35-0.70 μM for STREX, ZERO, and e22 variants) provides a critical experimental advantage [1]. Alternative inhibitors like Penitrem A exhibit >10-fold potency differences between α-subunit-only channels (IC₅₀ 6.4 nM) and α+β1-subunit-containing channels (IC₅₀ 64.4 nM) [2]. This subunit-dependent selectivity of Penitrem A introduces unacceptable experimental variability when BK channel composition cannot be controlled or verified. Paxilline's splice-variant-independent inhibition ensures reproducible BK channel blockade across different tissue types, cell populations, and experimental preparations, making it the preferred tool compound for functional BK channel studies in native biological systems.

Intracellular BK Channel Blockade in Cell-Attached and Inside-Out Patch Clamp Configurations

For patch clamp experiments requiring BK channel inhibition from the intracellular side of the membrane—including cell-attached recordings, inside-out patch configurations, and whole-cell dialysis with inhibitor included in the pipette solution—paxilline (MW 435.6 Da) is uniquely suitable among selective BK inhibitors due to its small molecule membrane permeability [1]. The peptidyl toxin iberiotoxin (~4.2 kDa), despite its excellent selectivity, cannot cross cell membranes and is restricted to extracellular application [2]. Penitrem A, a structurally related small molecule tremorgenic alkaloid, has been demonstrated to inhibit BK channels in inside-out and cell-attached patch configurations, whereas iberiotoxin cannot [2]; paxilline shares this membrane-permeable characteristic. This experimental versatility makes paxilline the only viable selective BK inhibitor for studies requiring intracellular access, including investigations of BK channel modulation by intracellular signaling molecules, cytoplasmic binding site mapping, and experiments where extracellular peptide stability or diffusion barriers are concerns.

Calcium Signaling Studies Exploiting Dual BK/SERCA Pharmacology at Defined Concentration Windows

Paxilline's well-characterized dual pharmacology as both a potent BK channel inhibitor (Ki = 1.9 nM) and a moderate SERCA pump inhibitor (IC₅₀ = 5-50 μM) provides a unique >100-fold concentration window for selective BK channel inhibition [1]. Researchers can reliably achieve BK channel-specific effects at concentrations ≤100 nM, while concentrations ≥5 μM produce combined BK/SERCA inhibition. This quantitative window is documented in purified SERCA preparations where paxilline inhibits skeletal muscle Ca²⁺-ATPase with an IC₅₀ of 5 μM [2]. The availability of the structurally similar but BK-inactive analog paxillinol further enables experimental dissection of BK-dependent versus BK-independent effects [3]. For calcium signaling researchers investigating the interplay between plasma membrane BK channels and intracellular calcium stores regulated by SERCA, paxilline offers a uniquely characterized dual-target tool compound with defined concentration-dependent selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paxilline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.